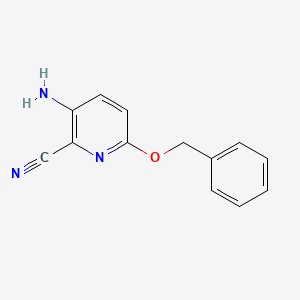

3-Amino-6-(benzyloxy)pyridine-2-carbonitrile

Description

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

3-amino-6-phenylmethoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c14-8-12-11(15)6-7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9,15H2 |

InChI Key |

HLLAQQSHQHHYEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Benzyloxylation: The amino group is protected, and the 6-position is substituted with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.

Cyanation: Finally, the 2-position is substituted with a nitrile group using a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

Industrial production of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(benzyloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy group.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-6-(benzyloxy)pyridine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzyloxy group can enhance the compound’s binding affinity to the target protein, while the nitrile group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyridine vs. Thieno[2,3-b]pyridine Derivatives

Many analogs replace the pyridine core with a thieno[2,3-b]pyridine system, a fused heterocycle combining thiophene and pyridine rings. For example:

- 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c, ): Incorporates a thienopyridine core and a 5-bromobenzofuran substituent.

- 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile (): Features a difluoromethyl group, which increases metabolic stability and lipophilicity compared to the benzyloxy group in the parent compound .

Impact of Core Structure :

- Planarity and Conjugation: Thienopyridine derivatives exhibit extended π-systems, favoring interactions like π-stacking.

- Electronic Effects: The sulfur atom in thienopyridine may alter electron distribution compared to pyridine.

Substituent Modifications

Electron-Withdrawing vs. Electron-Donating Groups

- 3-Amino-6-(3,4,5-trimethoxyphenyl)pyridine-2-carbothioamide (11h, ): Replaces the cyano group with a carbothioamide (-C(S)NH₂), a stronger electron donor. This modification increases polarity and hydrogen-bonding capacity, which may enhance solubility .

Bulk and Lipophilicity

- 3-Amino-6-(1-benzoyl-1H-indol-3-yl)-4-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (21a, ): The naphthyl and benzoyl groups significantly increase molecular weight (520.60 g/mol) and lipophilicity, which may affect membrane permeability .

Physical and Spectral Properties

Key Observations :

- Melting Points: Thienopyridine derivatives (e.g., Compound 18) often exhibit higher melting points due to enhanced crystallinity from fused rings.

- Spectral Data : Consistent NH₂ and C≡N stretches across analogs, but substituents like trifluoromethyl () or benzofuran () introduce unique spectral signatures.

Biological Activity

3-Amino-6-(benzyloxy)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a pyridine ring substituted with an amino group and a benzyloxy group, contributing to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H11N3O

- Molecular Weight : Approximately 227.25 g/mol

- Structural Characteristics : The presence of both the amino and benzyloxy groups allows for various interactions with biological targets, which may enhance its pharmacological properties.

Anticancer Properties

Research has indicated that 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating potent growth inhibitory effects.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzyloxy group can significantly influence biological activity. For example, replacing the benzyloxy group with other substituents has been shown to either enhance or diminish the anticancer properties of the compound.

| Substituent | IC50 (µM) | Biological Activity |

|---|---|---|

| Benzyloxy | 15 | Anticancer |

| Methoxy | 25 | Reduced activity |

| No substituent | >50 | Minimal activity |

Study 1: In Vitro Anticancer Activity

A recent study evaluated the effects of 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile on human breast cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates.

Study 2: Target Identification

Another research effort focused on identifying molecular targets for 3-Amino-6-(benzyloxy)pyridine-2-carbonitrile. Using molecular docking studies, researchers predicted binding affinities for several kinases involved in cancer progression. Notably, the compound showed high affinity for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.